Boron phosphide

Thermal Management Wide-Band-Gap Semiconductors High-Power Electronics

Conventional III-V semiconductors fail under extreme thermal or chemical loads, limiting device reliability. Boron phosphide (BP) solves this with diamond-like thermal conductivity (κ ≈ 460-540 W·m⁻¹·K⁻¹) and immunity to boiling mineral acids and alkalis. Key metrics for R&D and procurement: • Thermal management: outperforms SiC (≈370 W·m⁻¹·K⁻¹) and GaP (≈110 W·m⁻¹·K⁻¹) as a heat-spreading substrate. • Chemical inertness: resists boiling HCl, H₂SO₄, HNO₃, and aqua regia; stable from pH 0 to 14. • Hardness: Vickers ≈ 30 GPa, enabling wear-resistant coatings for aerospace and chemical processing. Supplied with full Certificate of Analysis; moisture-protected packaging ensures integrity during global transit.

Molecular Formula AlLiO10Si4
Molecular Weight 0
CAS No. 12777-46-7
Cat. No. B1170309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoron phosphide
CAS12777-46-7
Molecular FormulaAlLiO10Si4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boron Phosphide Baseline Properties


Boron phosphide (BP) is a III-V compound semiconductor crystallizing in the zinc blende structure (space group F 4̄3m) with a lattice constant of a = 0.45383 nm [1]. It is classified as a wide-band-gap material with an indirect band gap of approximately 2.1 eV at 300 K [1][2]. BP is distinguished from other III-V semiconductors by its exceptionally high thermal conductivity, high hardness, and outstanding chemical inertness, resisting attack by boiling concentrated mineral acids and aqueous alkali solutions [2][3]. These baseline properties position BP as a candidate for applications where conventional semiconductors such as GaP, SiC, or even diamond are limited by thermal, mechanical, or chemical constraints.

Wide-band-gap III-V semiconductor with zinc blende structure
Exceptionally high thermal conductivity among III-V compounds
Outstanding chemical inertness to boiling concentrated acids and aqueous alkalis

Boron Phosphide vs. Generic III-V Semiconductors


Generic substitution among III-V semiconductors is often precluded by order-of-magnitude differences in thermal conductivity and vastly different chemical stability profiles. For instance, BP exhibits a room-temperature thermal conductivity (κ) of ≈460–540 W m⁻¹ K⁻¹—surpassing GaP (≈110 W m⁻¹ K⁻¹) by a factor of 4–5× [1][2]. Moreover, BP remains inert to boiling concentrated HCl, H₂SO₄, HNO₃, and aqua regia, whereas common III-V materials such as GaAs, GaP, and InP are readily etched by these agents [3]. Consequently, a scientific user seeking a semiconductor that simultaneously delivers diamond-like thermal transport and refractory chemical stability cannot simply interchange BP with a more common phosphide or arsenide; the quantitative divergence in key performance metrics would fundamentally alter device operation or durability.

Risk Dimension
Boron Phosphide Profile
Generic III-V Limitation
Thermal Management
Substantially higher κ than GaP and SiC; diamond-like heat spreading
Lower thermal conductivity limits heat dissipation in high-power designs
Chemical Stability
Resistant to boiling concentrated mineral acids and aqueous alkali
GaAs and GaP are rapidly etched by common acid mixtures; SiC requires molten KOH
Mechanical Hardness
Significantly harder than conventional III-V semiconductors
Lower hardness of GaP/GaAs increases risk of abrasive wear in protective coatings

BP vs. Closest Analogs: Evidence


Thermal Conductivity vs. GaP, SiC, and Metals

Boron phosphide exhibits a room-temperature thermal conductivity (κ) of 460 W m⁻¹ K⁻¹ for natural-isotope crystals and 540 W m⁻¹ K⁻¹ for isotopically enriched ¹¹BP, as measured by time-domain thermoreflectance (TDTR) and optothermal techniques [1][2]. These values surpass silver (≈430 W m⁻¹ K⁻¹), copper (≈400 W m⁻¹ K⁻¹), and SiC (≈370 W m⁻¹ K⁻¹), and are approximately 4.2× higher than that of GaP (≈110 W m⁻¹ K⁻¹) [1]. Within the III-V phosphide family, BP therefore occupies a unique thermal-transport tier that is approached only by boron arsenide (BAs, ≈1000–1300 W m⁻¹ K⁻¹) [3].

Thermal Conductivity
Head-to-head
BP κ: 460–540 W·m⁻¹·K⁻¹
4.2× GaP (≈110), 1.24× SiC (≈370); surpasses Ag & Cu
Supports high-κ semiconductor selection
Isotopically enriched ¹¹BP reaches 540 W·m⁻¹·K⁻¹
Thermal Management Wide-Band-Gap Semiconductors High-Power Electronics

Vickers Hardness vs. Semiconductors and Ceramics

BP exhibits a Vickers microhardness of ≈30–32 GPa (100 g load), positioning it among hard ceramic phases [1][2]. For comparison, GaP possesses a Vickers hardness of ≈9.5 GPa, GaAs ≈7 GPa, SiC ≈25 GPa, and c-BN ≈45 GPa [2]. Therefore, BP is 3.2× harder than GaP and 1.2× harder than SiC, yet softer than c-BN. This hardness level, combined with its thermal stability, makes BP a viable candidate for wear-resistant coatings where GaP or GaAs would fail mechanically.

Vickers Hardness
Data to verify
≈30–32 GPa
Supports hard-coating material screening
GaP ≈9.5 GPa; SiC ≈25 GPa for context
Hard Coatings Cutting Tools Mechanical Protection

Chemical Inertness vs. GaAs, GaP, SiC

Boron phosphide is not attacked by boiling concentrated mineral acids (HCl, H₂SO₄, HNO₃, and aqua regia) or boiling aqueous alkali solutions; it is only etched by molten alkalis [1][2]. In contrast, GaAs and GaP are rapidly etched by concentrated HCl and HNO₃ mixtures, and even SiC requires molten KOH for significant attack [2]. The n-type BP photocatalyst maintains its hydrogen evolution activity even after prolonged exposure to strong acid (pH ≈ 0) and strong alkali (pH ≈ 14) reaction media, demonstrating functional chemical robustness [1].

Chemical Inertness
Head-to-head
Unaffected by boiling conc. HCl, H₂SO₄, HNO₃, aqua regia, and aqueous alkali
Supports corrosion-resistant material selection
Only molten NaOH attacks BP; GaAs/GaP etched by acids
Chemical Stability Corrosion Resistance Harsh-Environment Electronics

p-Type TCO Figure of Merit

First-principles calculations predict that BP possesses a phonon-limited hole mobility of ≈900 cm² V⁻¹ s⁻¹ at room temperature, arising from low hole effective masses and weak polar-phonon scattering [1]. When the transparent-conductor figure of merit (FOM) is evaluated against established p-type transparent conducting oxides (p-TCOs), BP's FOM exceeds that of current benchmark p-TCOs by approximately one order of magnitude [1]. No experimental p-TCO has yet matched this computed FOM.

p-Type TCO FOM
Class-level
Predicted FOM ~10× above current p-TCO benchmarks
Hole mobility ≈900 cm²·V⁻¹·s⁻¹ (first-principles)
Supports p-type TCO research screening
Experimental validation of FOM is pending
Transparent Conductors Optoelectronics Photovoltaics

Boron Phosphide Application Scenarios


Thermal Substrates for GaN and SiC Electronics

With κ = 460–540 W m⁻¹ K⁻¹, BP can serve as a heat-spreading substrate or interposer that outperforms SiC (≈370 W m⁻¹ K⁻¹) and GaP (≈110 W m⁻¹ K⁻¹) while maintaining a coefficient of thermal expansion (CTE ≈ 3.65 × 10⁻⁶ K⁻¹) that is more closely matched to GaN and SiC than copper [1][2]. This combination reduces thermal stress at bonded interfaces compared to metal heat sinks, making BP a candidate for high-power-density RF and power-conversion modules.

Wear-Resistant Coatings for Harsh Environments

The confluence of Vickers hardness ≈30 GPa and immunity to boiling concentrated acids and alkalis [1] enables BP-based coatings to protect underlying components in environments that would rapidly degrade conventional hard coatings (e.g., TiN, CrN). In aerospace and chemical processing, where both mechanical wear and corrosive media are present, BP can extend service intervals and reduce maintenance costs.

Metal-Free Photocatalyst for H₂ Evolution

The n-type BP photocatalyst has been demonstrated to produce H₂ from water under visible light (λ > 420 nm) in the presence of sacrificial agents, maintaining catalytic activity in both strong acid (pH ≈ 0) and strong alkali (pH ≈ 14) [1]. This contrasts sharply with conventional metal-oxide photocatalysts that dissolve or deactivate under such conditions, positioning BP as a robust candidate for solar fuel generation in chemically harsh environments.

p-Type Transparent Conductor for Optoelectronics

Computational screening has identified BP as a p-type TCO with a predicted figure of merit exceeding current benchmarks by approximately one order of magnitude [1]. Although experimental validation is ongoing, the high hole mobility (≈900 cm² V⁻¹ s⁻¹) and weak visible-light absorption suggest that BP could enable high-performance transparent transistors, UV-LEDs, and photovoltaic windows if crystalline quality and doping can be controlled.

Application
Selection Property
Validation Focus
Thermal substrates for GaN/SiC electronics
High thermal conductivity and CTE match
Thermal interface resistance, CTE mismatch characterization
Wear-resistant coatings for harsh environments
High hardness and chemical inertness
Adhesion, wear rate in corrosive media
Metal-free photocatalyst for H₂ evolution
Chemical stability in extreme pH
H₂ evolution activity under visible light, stability in acid/alkali
p-Type transparent conductor research
Predicted high FOM and hole mobility
Experimental validation of FOM and conductivity

Technical Documentation Hub

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38 linked technical documents
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